An In-Depth Technical Guide to the Role of UGT Enzymes in Indomethacin Glucuronidation
An In-Depth Technical Guide to the Role of UGT Enzymes in Indomethacin Glucuronidation
Abstract
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism as a primary route of its elimination.[1][2] While Phase I metabolism via O-demethylation is significant, Phase II conjugation, specifically glucuronidation, represents a critical pathway governing the drug's clearance and pharmacokinetic profile.[1][3] This technical guide provides a comprehensive examination of the role of UDP-glucuronosyltransferase (UGT) enzymes in the formation of indomethacin acyl glucuronide. We will dissect the specific UGT isoforms responsible, delve into the kinetics of the reaction, present field-proven experimental methodologies for characterization, and discuss the clinical implications of this metabolic pathway, including the reactivity of the resulting metabolite and potential for drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of indomethacin metabolism.
Introduction: The Metabolic Landscape of Indomethacin
Indomethacin exerts its therapeutic effects by inhibiting prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[1] Its disposition in the body is complex, involving multiple metabolic pathways before excretion. The primary routes of biotransformation are:
-
O-demethylation: A Phase I reaction catalyzed predominantly by the cytochrome P450 isoform CYP2C9.[4]
-
Acyl Glucuronidation: A Phase II conjugation reaction where UDP-glucuronic acid (UDPGA) is transferred to indomethacin's carboxylic acid group, forming indomethacin acyl glucuronide (Indo-AG).[5][6] This reaction is catalyzed by UGT enzymes.
Glucuronidation significantly increases the water solubility of indomethacin, facilitating its excretion in urine and bile.[7] Approximately 60% of an administered dose is excreted via the kidneys, largely as glucuronide conjugates of both the parent drug and its demethylated metabolite.[1][2][8] Understanding the specifics of this UGT-mediated pathway is therefore paramount for predicting the drug's pharmacokinetic variability, potential for drug-drug interactions (DDIs), and safety profile.
Figure 1: Overview of major metabolic pathways for indomethacin.
UGT Isoform Phenotyping: Identifying the Key Enzymatic Contributors
The human UGT superfamily consists of multiple isoforms with distinct but often overlapping substrate specificities.[9] Identifying which of these enzymes are responsible for indomethacin glucuronidation is a cornerstone of its metabolic characterization. Research has consistently shown that while several UGTs can form Indo-AG, two isoforms play the most significant roles in the human liver.[10]
-
UGT1A9: While UGT1A9 demonstrates the highest intrinsic activity for indomethacin glucuronidation among recombinant isoforms tested, its overall contribution in the liver is considered partial or secondary to UGT2B7.[10]
-
Other Isoforms: Minor activity has also been observed with UGT1A1 and UGT1A3, but they are not considered primary contributors to hepatic clearance.[10] Notably, bilirubin, a UGT1A1 substrate, did not inhibit indomethacin glucuronidation, further suggesting a minimal role for UGT1A1.[11]
This differential contribution highlights an important concept in drug metabolism: the net impact of an enzyme in vivo is a function of not only its intrinsic catalytic activity (Vmax/Km) but also its relative abundance in the tissue of interest (e.g., the liver).
Reaction Kinetics and Quantitative Analysis
The glucuronidation of indomethacin does not follow simple Michaelis-Menten kinetics in all biological systems, a critical factor for accurate modeling of its disposition.
-
Recombinant Enzymes: Studies using recombinant UGT1A9 and UGT2B7 have demonstrated substrate inhibition kinetics, with Km values of 35 µM and 32 µM, respectively.[10] Substrate inhibition can occur when the substrate binds to the enzyme-substrate complex at a second, allosteric site, forming an inactive complex. This can have significant clinical implications, as increasing drug concentrations may lead to a less-than-proportional increase in metabolite formation.
-
Human Liver Microsomes (HLMs): In pooled HLMs, which represent a more physiologically complete system, indomethacin glucuronidation exhibits atypical (or substrate inhibition) kinetics.[12]
-
Human Intestine Microsomes (HIMs): In contrast, HIMs display standard Michaelis-Menten kinetics, suggesting that the enzymatic environment and relative UGT isoform expression in the intestine differ from the liver.[12]
Table 1: Kinetic Parameters for Indomethacin Glucuronidation
| Enzyme Source | Predominant UGTs | Kinetic Model | Km (µM) | Ksi (µM) | Reference |
|---|---|---|---|---|---|
| Recombinant UGT1A9 | UGT1A9 | Substrate Inhibition | 35 | - | [10] |
| Recombinant UGT2B7 | UGT2B7 | Substrate Inhibition | 32 | - | [10] |
| Human Liver Microsomes | UGT2B7, UGT1A9 | Atypical (Substrate Inhibition) | 210 | 89.5 | [12] |
| Human Intestine Microsomes | Not specified | Michaelis-Menten | 17.4 | - |[12] |
Ksi is the substrate inhibition constant.
Experimental Methodologies: A Self-Validating Approach
Determining the role of UGTs in a drug's metabolism requires a multi-faceted, self-validating experimental approach. The goal is to build a consistent and logical case for the involvement of specific isoforms by combining data from different in vitro systems.
Figure 2: A self-validating workflow for UGT phenotyping.
Protocol 1: UGT Phenotyping with Recombinant Enzymes
Causality: This is the initial screening step. Using individually expressed recombinant UGTs is the most direct way to determine which isoforms are capable of metabolizing the drug, removing the complexity of a native liver environment.[7]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and the cofactor UDPGA.
-
Enzyme Addition: Add individual recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15 from a commercial supplier) to separate wells. Include a control with no enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add indomethacin (typically dissolved in a small volume of organic solvent like methanol or DMSO) to each well to start the reaction. The final concentration should be chosen based on expected Km values (e.g., 50 µM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes). The time should be within the determined linear range for metabolite formation.
-
Termination: Stop the reaction by adding ice-cold acetonitrile, which also serves to precipitate the protein.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of indomethacin acyl glucuronide.
Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLMs)
Causality: This experiment validates the findings from recombinant enzymes in a more physiologically relevant matrix.[7] By using known isoform-selective chemical inhibitors, we can probe the contribution of specific UGTs within the competitive environment of the full microsomal enzyme complement.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), MgCl₂, alamethicin (a pore-forming agent to overcome latency), and pooled HLMs.
-
Inhibitor Addition: To separate wells, add either a vehicle control or a known UGT isoform inhibitor. For example:
-
Pre-incubation (Inhibitor): Pre-incubate the HLM/inhibitor mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a mixture of indomethacin and the cofactor UDPGA to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination & Analysis: Stop the reaction and process the samples as described in Protocol 1 for LC-MS/MS analysis. A significant reduction in Indo-AG formation in the presence of an inhibitor points to the involvement of that specific UGT isoform.
Table 2: Example Inhibitors for Indomethacin Glucuronidation Studies
| Inhibitor | Target UGT Isoform | IC₅₀ vs. Indomethacin in HLMs | Reference |
|---|---|---|---|
| Propofol | UGT1A9 | ~248 µM | [10] |
| Mefenamic Acid | UGT2B7 | N/A (IC₅₀ vs. AZT is 0.3 µM) | [13] |
| Diclofenac | UGT2B7 | IC₅₀ vs. AZT is 6.8 µM | [13] |
| Diflunisal | Intestinal UGTs | 15.2 - 48.7 µM (in HIMs) |[12] |
IC₅₀ values can vary based on substrate and experimental conditions.
Clinical Significance and Implications
Drug-Drug Interactions (DDIs)
Given that UGT2B7 and UGT1A9 are responsible for metabolizing numerous drugs, there is a potential for clinically relevant DDIs.[9][14]
-
Probenecid: Co-administration of probenecid, which is also a substrate for renal glucuronidation, has been shown to inhibit the formation of indomethacin's glucuronide metabolites, leading to increased plasma concentrations of the parent drug.[2][6]
-
Diflunisal: This NSAID can inhibit indomethacin glucuronidation, particularly in the intestine where local drug concentrations can be high.[12] This interaction may contribute to the observed increase in indomethacin plasma levels when the two drugs are co-administered.[12]
-
Zidovudine (AZT): While not an inhibitor of indomethacin, the reverse is true. Indomethacin can inhibit the glucuronidation of AZT (a UGT2B7 substrate), potentially increasing its therapeutic effect and toxicity.[15]
Reactivity of Indomethacin Acyl Glucuronide
A critical aspect of indomethacin metabolism is the nature of the acyl glucuronide metabolite itself. Acyl glucuronides are not always stable, inert end-products.[16] They are known to be chemically reactive and can undergo two key processes:[16][]
-
Acyl Migration: The indomethacin moiety can migrate around the glucuronic acid ring, forming various positional isomers.
-
Transacylation: The reactive acyl group can be transferred to nucleophilic sites on proteins, forming covalent protein adducts. This process is implicated in the idiosyncratic toxicity of some carboxylic acid-containing drugs.[]
The potential for Indo-AG to form protein adducts is a key safety consideration in drug development and warrants further investigation through reactive metabolite trapping studies.[16]
Pharmacogenomics
The genes encoding UGT enzymes are highly polymorphic.[18] Genetic variants in UGT2B7 and UGT1A9 can lead to altered enzyme expression or activity, which in turn can affect the rate of indomethacin glucuronidation. This can contribute to inter-individual variability in drug clearance, exposure, and response. While specific studies linking UGT polymorphisms to indomethacin adverse events are not as established as for other drugs, it remains an important area of research for personalizing NSAID therapy.[18][19]
Conclusion
The glucuronidation of indomethacin is a crucial metabolic pathway predominantly catalyzed by UGT2B7, with a secondary contribution from UGT1A9. This biotransformation process is characterized by complex, atypical kinetics and results in the formation of a chemically reactive acyl glucuronide metabolite. A thorough understanding of this pathway, achieved through a combination of in vitro experimental approaches using recombinant enzymes and human-derived tissue fractions, is essential for drug development professionals. This knowledge directly informs the assessment of a drug's pharmacokinetic profile, its potential for drug-drug interactions, and its overall safety. Future research should continue to explore the clinical impact of UGT pharmacogenomics on indomethacin disposition and the precise mechanisms underlying the potential toxicity of its acyl glucuronide metabolite.
References
-
Jinno, H., et al. (2003). Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Vree, T. B., et al. (1993). Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography. [Link]
-
Stanimirović, B., et al. (2021). Review of characteristics and analytical methods for determination of indomethacin. OUCI. [Link]
-
Mojarrab, B., et al. (2013). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Clinical and Pharmacological Sciences. [Link]
-
Stanimirović, B., et al. (2021). Review of characteristics and analytical methods for determination of indomethacin. De Gruyter. [Link]
-
Limon, J., et al. (2024). Indomethacin. StatPearls - NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). Indomethacin. PubChem. [Link]
-
Al-Sbiei, A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]
-
Vree, T. B., et al. (1994). Probenecid inhibits the glucuronidation of indomethacin and O-desmethylindomethacin in humans. A pilot experiment. Pharmaceutical World Science. [Link]
-
Henein, K. M. M., et al. (2018). Analytical assay of indomethacin in presence of quercetin for indomethacin induced peptic ulcer prevention. ResearchGate. [Link]
-
Helleberg, L. (1981). Clinical Pharmacokinetics of indomethacin. Clinical Pharmacokinetics. [Link]
-
Guillemette, C. (2003). Pharmacogenomics of human UDP-glucuronosyltransferase enzymes. Pharmacogenomics Journal. [Link]
-
BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT. [Link]
-
Dr. Hasudungan. (2024). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. [Link]
-
Gliszczyńska, A., & Nowaczyk, M. (2021). Metabolism of indomethacin in human. ResearchGate. [Link]
-
Admescope. (n.d.). Services for Drug Interactions research. Admescope. [Link]
-
EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]
-
Fujiwara, R., et al. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Pharmacology & Therapeutics. [Link]
-
Uchaipichat, V., et al. (2006). In vitro drug interaction between diflunisal and indomethacin via glucuronidation in humans. Biopharmaceutics & Drug Disposition. [Link]
-
U.S. Food and Drug Administration. (n.d.). INDOCIN SR (indomethacin) extended-release capsules for oral use. FDA. [Link]
-
Veeprho. (n.d.). Indomethacin Acyl Glucuronide. Veeprho. [Link]
-
Joshi, A., et al. (2019). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters. [Link]
-
Wikipedia. (n.d.). Zidovudine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. ResearchGate. [Link]
-
Mano, Y., et al. (2007). Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes. European Journal of Clinical Pharmacology. [Link]
-
Nakajima, M., et al. (1998). Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Zhang, L., et al. (2018). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules. [Link]
-
Nobilis, A., et al. (2023). Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions. International Journal of Molecular Sciences. [Link]
-
Saitta, P., et al. (2013). Bacterial β-glucuronidase inhibition protects mice against enteropathy induced by indomethacin, ketoprofen or diclofenac: mode of action and pharmacokinetics. British Journal of Pharmacology. [Link]
-
Nambu, K., et al. (1993). Metabolic fate of indometacin farnesil, a prodrug of indomethacin. Xenobiotica. [Link]
-
Basir, R., et al. (2018). Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents. Molecules. [Link]
Sources
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probenecid inhibits the glucuronidation of indomethacin and O-desmethylindomethacin in humans. A pilot experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. In vitro drug interaction between diflunisal and indomethacin via glucuronidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 15. Zidovudine - Wikipedia [en.wikipedia.org]
- 16. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenomics of human UDP-glucuronosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
